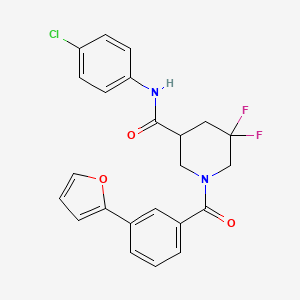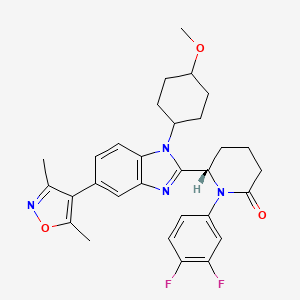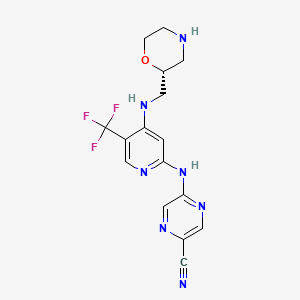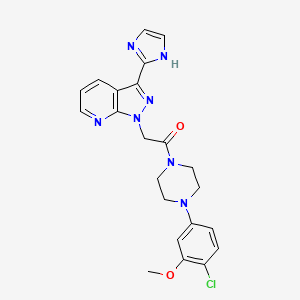
CG500354
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CG500354 is a novel inducer of neural differentiation and growth arrest in human primary GBM-derived cells, playing a tumor-suppressive role via cAMP/CREB signaling pathway.
Aplicaciones Científicas De Investigación
Growth Arrest and Forced Differentiation in Glioblastoma Multiforme
CG500354 has been investigated for its potential in treating glioblastoma multiforme (GBM), a highly malignant brain tumor. A study by Kang et al. (2014) showed that CG500354 induces growth arrest and neural differentiation in CD133-expressing human primary GBM cells. This process is mediated through the cell cycle regulators and the cAMP/CREB signaling pathway, suggesting CG500354's potential in brain tumor therapy (Kang et al., 2014).
Coarse-Grained Molecular Simulations
While not directly related to CG500354, research on coarse-grained (CG) simulations in biomolecular research provides context for the broader field in which CG500354 is studied. Takada (2012) discussed the increasing use of CG models for proteins and nucleic acids, highlighting the balance between structure-based and physico-chemical terms in these simulations (Takada, 2012).
Comparative Genomic Hybridization (CGH)
The technology of comparative genomic hybridization, abbreviated as CGH, is relevant to understanding the genomic context in which CG500354 operates. CGH is a powerful method for analyzing DNA sequence copy number changes in tumors and has been optimized for solid tumors (Kallioniemi et al., 1994). This technology is crucial for understanding the genetic landscape of diseases like GBM, where CG500354 is being studied.
Chemical-Genomic Profiling in Drug Target Identification
Chemical-genomic profiling is a significant approach for identifying drug targets and studying drug action mechanisms. Andrusiak et al. (2012) highlighted the importance of this method in cross-species technologies and its application in drug-synergy screens, which could be relevant for understanding and enhancing the efficacy of compounds like CG500354 in cancer treatment (Andrusiak et al., 2012).
Visualization and Steering Framework for Computational Grids
While not directly related to CG500354, the development of visualization and steering frameworks in computational grids, as discussed by Riedel et al. (2007), is part of the broader scientific infrastructure supporting complex drug research and analysis (Riedel et al., 2007). This technology could support the computational aspects of researching CG500354's applications.
Propiedades
Número CAS |
1869949-14-3 |
|---|---|
Nombre del producto |
CG500354 |
Fórmula molecular |
404.10 |
Peso molecular |
404.43 |
Nombre IUPAC |
4-[[4-[3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-thiazolyl]amino]-phenol |
InChI |
InChI=1S/C20H18F2N2O3S/c21-19(22)27-17-8-3-13(9-18(17)26-10-12-1-2-12)16-11-28-20(24-16)23-14-4-6-15(25)7-5-14/h3-9,11-12,19,25H,1-2,10H2,(H,23,24) |
Clave InChI |
QUWJMOWHKOSCQS-UHFFFAOYSA-N |
SMILES |
OC1=CC=C(NC2=NC(C3=CC=C(OC(F)F)C(OCC4CC4)=C3)=CS2)C=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CG500354; CG-500354; CG 500354. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1H-Indazole-5-yl)-2-oxo-4-[3-(2,6-dimethoxybenzylcarbamoyl)-4-fluorophenyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B606541.png)

![6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B606547.png)
![3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile](/img/structure/B606548.png)

![8-(3-chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B606553.png)
![8-[2-Azanyl-3-Chloranyl-5-(1-Methylindazol-5-Yl)pyridin-4-Yl]-2,8-Diazaspiro[4.5]decan-1-One](/img/structure/B606554.png)
![N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606555.png)
![N-(2-Chloro-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)-2-((4-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)ethyl)piperazin-1-yl)methyl)quinoline-6-carboxamide](/img/structure/B606558.png)

![3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B606561.png)